Lipophilicity and Hydrogen-Bond Donor Profile: 4-Methyl vs. Unsubstituted 1,4-Diazepan-2-one
The N-methyl substitution at the 4-position reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared to unsubstituted 1,4-diazepan-2-one, while also producing a modest increase in lipophilicity (ΔLogP ≈ +0.14). This single-donor profile aligns with the 'rule-of-thumb' optimization strategy for improving passive membrane permeability and oral bioavailability in drug candidates . The reduction in HBD count is a non-trivial structural feature that cannot be achieved with the unsubstituted scaffold without additional synthetic steps [1].
| Evidence Dimension | Computed physicochemical descriptors relevant to drug-likeness and permeability |
|---|---|
| Target Compound Data | LogP = -0.5619; HBD = 1; HBA = 2; TPSA = 32.34 Ų; Rotatable Bonds = 0 |
| Comparator Or Baseline | 1,4-Diazepan-2-one (CAS 99822-50-1): LogP = -0.2994 (or -0.7 XLogP3); HBD = 2; HBA = 2; TPSA = 41.1–44.62 Ų [1] |
| Quantified Difference | ΔLogP ≈ +0.14 to +0.26 (target more lipophilic); HBD count reduced by 1 (from 2 → 1); TPSA reduced by ~9–12 Ų |
| Conditions | In silico computed values from vendor and database sources (ChemScene, BOC Sciences, Molbase) |
Why This Matters
For procurement decisions in fragment-based or lead-optimization programs, the reduced HBD count and lower TPSA of 4-methyl-1,4-diazepan-2-one offer a pre-installed pharmacokinetic advantage over the unsubstituted scaffold, eliminating the need for late-stage N-methylation and its associated synthetic burden and yield losses.
- [1] Molbase / BOC Sciences. 1,4-Diazepan-2-one (CAS 99822-50-1). Molecular Weight 114.146, LogP -0.2994, PSA 44.62, XLogP3 -0.7. View Source
